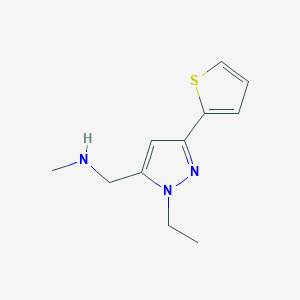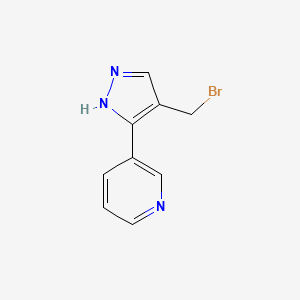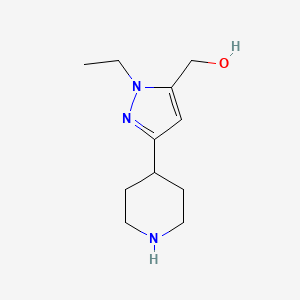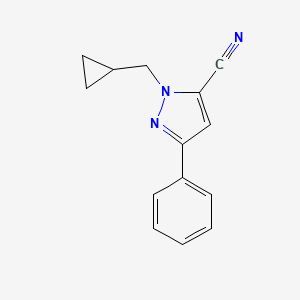![molecular formula C8H10ClN3 B1481630 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824338-97-7](/img/structure/B1481630.png)
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
描述
The compound “7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo nucleophilic and electrophilic substitution reactions .科学研究应用
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole has been used in a variety of scientific research applications, including as a reagent for the synthesis of heterocyclic compounds, as a catalyst for the synthesis of polymers, and as a building block for the synthesis of drugs. Additionally, this compound has been used as a ligand in coordination chemistry and as a catalyst in the synthesis of organic compounds.
作用机制
Target of action
Imidazole and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives are known to inhibit the enzyme succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle .
Mode of action
The mode of action of these compounds often involves binding to their target and modulating its activity. For example, succinate dehydrogenase inhibitors can interfere with the tricarboxylic acid cycle by occupying the enzyme’s active site, leading to the death of pathogenic bacteria .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. In the case of succinate dehydrogenase inhibitors, the tricarboxylic acid cycle would be affected, disrupting energy production in the cell .
Result of action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if it inhibits an essential enzyme in a pathogen, it could lead to the death of the pathogen .
实验室实验的优点和局限性
The advantages of using 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water and its instability in the presence of light and air.
未来方向
The future directions for 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole research include further investigations into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis methods of this compound could lead to improved yields and more efficient processes. Finally, further research into the potential uses of this compound in drug synthesis and coordination chemistry could lead to the development of new and improved drugs and catalysts.
生化分析
Biochemical Properties
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound has shown interactions with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound affects gene expression by modulating transcription factors, resulting in altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes are essential for the compound’s elimination from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
7-(chloromethyl)-1,6-dimethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNRLOMIMPLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)
![1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481555.png)
![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481556.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481558.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)
![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481565.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1481566.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481568.png)